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molecular formula C18H23N3NaO8S3 B014161 Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt CAS No. 169751-10-4

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt

Cat. No. B014161
M. Wt: 528.6 g/mol
InChI Key: ZZTOPDHBQAKRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06221579B1

Procedure details

A 10 mM stock solution of the sulfosuccinimidyl 6-[3′-(2-pyridyldithio)-propionamido]hexanoate (Sulfo-LC-SPDP) is prepared by dissolving 1.3 mg Sulfo-LC-SPDP into 2.07 ml de-ionized water. The conjugation reaction is carried out in phosphate buffered saline (PBS) containing 20 mM sodium phosphate buffer, 150 mM NaCl, 1 mM EDTA and 0.02% sodium azide at pH 7.5. One milligram of lyophilized antibody is dissolved in 450 ml PBS, and 50 ml of Sulfo-LC-SPDP stock solution is added to the antibody solution. The mixture is allowed to react at room temperature for 60 minutes. The sample is applied to a 5 ml desalting polyacrylamide column previously equilibrated with 5 bed volumes (25 ml) of PBS. Fractions are eluted using PBS as the elution buffer, and the protein in the fractions is monitored using a COOMASSIE® Protein Assay (Pierce Chemical Co). Typically, 50 ul of the COOMASSIE® reagent is mixed with 50 ul of each fraction in a micro-titer plate. The COOMASSIE® Blue substrate reacts with the protein, producing a blue color, the intensity of which is dependent upon the amount of protein present in the fraction. The fractions which produce the most intense blue color are those containing the majority of the protein eluted. These fractions are pooled together to produce the disulfide form of the final derivatized product. This is typically the form used for contact printing.
Name
PBS
Quantity
450 mL
Type
solvent
Reaction Step One
Name
PBS
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Sulfo-LC-SPDP
Quantity
1.3 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.07 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Sulfo-LC-SPDP
Quantity
50 mL
Type
reactant
Reaction Step Five
[Compound]
Name
polyacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
phosphate buffered saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6](=[O:7])[N:5]([O:8][C:9]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH:16][C:17]([CH2:19][CH2:20][S:21][S:22][C:23]2[N:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[O:18])=[O:10])[C:3](=[O:4])[CH:2]1[S:29]([O-:32])(=[O:31])=[O:30].[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[Na+].[Cl-].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[N-]=[N+]=[N-].[Na+]>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].O>[N:28]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[S:22][S:21][CH2:20][CH2:19][C:17]([NH:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:9]([O:8][N:5]1[C:6](=[O:7])[CH2:1][CH:2]([S:29]([OH:32])(=[O:30])=[O:31])[C:3]1=[O:4])=[O:10])=[O:18] |f:0.1,2.3.4.5,6.7,9.10,11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
PBS
Quantity
450 mL
Type
solvent
Smiles
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
Step Two
Name
PBS
Quantity
25 mL
Type
solvent
Smiles
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
Step Three
Name
Sulfo-LC-SPDP
Quantity
1.3 mg
Type
reactant
Smiles
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+]
Name
Quantity
2.07 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
Sulfo-LC-SPDP
Quantity
50 mL
Type
reactant
Smiles
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+]
Step Six
Name
polyacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
phosphate buffered saline
Quantity
0 (± 1) mol
Type
solvent
Smiles
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The conjugation reaction
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 60 minutes
Duration
60 min
WASH
Type
WASH
Details
Fractions are eluted
ADDITION
Type
ADDITION
Details
Typically, 50 ul of the COOMASSIE® reagent is mixed with 50 ul of each fraction in a micro-titer plate
CUSTOM
Type
CUSTOM
Details
The COOMASSIE® Blue substrate reacts with the protein
CUSTOM
Type
CUSTOM
Details
producing a blue color
CUSTOM
Type
CUSTOM
Details
The fractions which produce the most intense blue color
WASH
Type
WASH
Details
eluted

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)SSCCC(=O)NCCCCCC(=O)ON1C(C(CC1=O)S(=O)(=O)O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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